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Compound of Interest

Compound Name: Steroid sulfatase/17|A-HSD1-IN-4

Cat. No.: B12392936

Get Quote

Executive Summary
IN-4 (chemically identified as HSD17B13-IN-4 or Compound 95) is a potent, non-steroidal

small-molecule inhibitor targeting 17

-Hydroxysteroid Dehydrogenase Type 13 (HSD17B13). This enzyme is a liver-enriched lipid
droplet-associated protein implicated in the progression of Non-Alcoholic Fatty Liver Disease
(NAFLD) and Non-Alcoholic Steatohepatitis (NASH).

The critical value of IN-4 lies in its remarkable selectivity profile. Unlike pan-HSD inhibitors that

disrupt systemic steroidogenesis (affecting estrogen, androgen, or cortisol levels), IN-4

specifically targets the retinol dehydrogenase activity of HSD17B13 without significant cross-

reactivity against other structurally related Short-Chain Dehydrogenases/Reductases (SDRs).

Chemical Identity & Mechanism
Common Name: HSD17B13-IN-4 (IN-4)

Synonym: Compound 95 (WO2019154953A1)

Chemical Class: Thiophene-3-carboxylic acid derivative
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Mechanism of Action: Reversible, NAD+-dependent inhibition of HSD17B13 enzymatic

activity.

Primary Substrate: Estradiol (in vitro surrogate), Retinol (physiological).

Structural Visualization
The compound features a thiophene core substituted with a benzamide moiety, designed to

occupy the substrate-binding pocket of HSD17B13 while avoiding the catalytic sites of

homologous enzymes.
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Caption: Mechanism of IN-4 inhibition preventing substrate oxidation at the lipid droplet

interface.

Comparative Selectivity Profile
The following data compares the inhibitory potency of IN-4 against its primary target

(HSD17B13) versus key off-target enzymes involved in steroid hormone regulation.

Quantitative Performance Table
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Enzyme Target Biological Function Potency (IC50 / Ki) Selectivity Ratio

HSD17B13 (Target)

Retinol metabolism,

Lipid droplet

homeostasis

Ki

50 nM
1x (Reference)

17

-HSD Type 1

Estradiol biosynthesis

(Estrogen activation)
> 10,000 nM > 200-fold

17

-HSD Type 2

Estradiol inactivation

(E2

E1)

> 10,000 nM > 200-fold

11

-HSD Type 1

Cortisol activation

(Glucocorticoid)
> 10,000 nM > 200-fold

11

-HSD Type 2

Cortisol inactivation

(Renal protection)
> 10,000 nM > 200-fold

AKR1C3 (17

-HSD5)

Androgen generation

(Prostate)
> 10,000 nM > 200-fold

Interpretation:

High Potency: IN-4 exhibits nanomolar affinity (Ki

50 nM) for HSD17B13.

Clean Safety Profile: The compound shows no significant inhibition of HSD17B1 or

HSD17B2 at concentrations up to 10

M. This is critical for drug development to ensure the therapeutic does not induce estrogen-
dependent cancers (HSD1 inhibition) or osteoporosis/infertility (HSD2 inhibition).

Glucocorticoid Sparing: Lack of activity against 11

-HSDs ensures no interference with systemic cortisol levels or blood pressure regulation.
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Experimental Protocols for Validation
To independently verify the selectivity profile of IN-4, the following self-validating protocols are

recommended.

A. Primary Potency Assay (HSD17B13)
Objective: Determine the Ki of IN-4 using Estradiol as a surrogate substrate. Method: NAD+-

dependent oxidation monitored by LC-MS.

Enzyme Prep: Use recombinant human HSD17B13 (expressed in HEK293 or E. coli).

Reaction Mix:

Buffer: 50 mM Potassium Phosphate (pH 7.4).

Cofactor: 500

M NAD+.

Substrate: 2

M Estradiol (or labeled Retinol).

Inhibitor: IN-4 (Serial dilution: 0.1 nM to 10

M).

Incubation: 60 minutes at 37°C.

Termination: Add equal volume of Acetonitrile (ACN) with internal standard (Deuterated

Estrone).

Detection: Analyze supernatant via LC-MS/MS measuring the formation of Estrone

(Product).

Calculation: Plot % Inhibition vs. Log[IN-4]. Fit to sigmoidal dose-response curve to derive

IC50/Ki.
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B. Selectivity Counter-Screening
Objective: Confirm lack of inhibition on off-targets. Method: Fluorescence-based cofactor

depletion or generation (NADH/NADPH).

Panel Setup: Prepare parallel wells for HSD17B1, HSD17B2, and 11

-HSD1.

Substrates:

HSD17B1: Estrone + NADPH.

HSD17B2: Estradiol + NAD+.[1]

11

-HSD1: Cortisone + NADPH.[2]

Inhibitor Dose: Test IN-4 at a high "limit concentration" (e.g., 10

M).

Validation Criteria: If inhibition at 10

M is < 50%, the compound is considered selective.

Biological Signaling Context
Understanding where HSD17B13 fits within the liver pathology landscape clarifies why IN-4's

selectivity is vital.
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Caption: IN-4 interrupts the NAFLD-NASH-Fibrosis axis by targeting HSD17B13 without

perturbing systemic hormonal balance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392936?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

